A Technical Guide to 6-Fluoro-3-iodo-1H-indazole: A Keystone Building Block in Modern Drug Discovery
A Technical Guide to 6-Fluoro-3-iodo-1H-indazole: A Keystone Building Block in Modern Drug Discovery
Abstract
6-Fluoro-3-iodo-1H-indazole has emerged as a strategically vital heterocyclic building block for researchers in medicinal chemistry and pharmaceutical development. Its unique trifunctional architecture—a privileged indazole scaffold, a metabolically robust fluorine substituent, and a synthetically versatile iodine atom—offers a powerful platform for the synthesis of complex molecular entities. This guide provides an in-depth examination of the physicochemical properties, synthesis, chemical reactivity, and applications of 6-fluoro-3-iodo-1H-indazole. We will delve into the causality behind its utility in cornerstone synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, supported by detailed, field-proven experimental protocols. This document is intended to serve as a comprehensive resource for scientists leveraging this potent intermediate in the pursuit of novel therapeutic agents.
Introduction: The Strategic Value of 6-Fluoro-3-iodo-1H-indazole
The indazole nucleus is a "privileged" scaffold in drug discovery, forming the core of numerous pharmacological agents with activities spanning oncology, inflammation, and infectious diseases.[1][2] The value of 6-fluoro-3-iodo-1H-indazole (Figure 1) lies in the synergistic interplay of its three key structural features:
-
The 1H-Indazole Core: This bicyclic aromatic system is a bioisostere of purines and indoles, enabling it to interact with a wide range of biological targets, particularly protein kinases.[3]
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The C-6 Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve bioavailability by altering lipophilicity (logP).[3]
-
The C-3 Iodine Atom: The carbon-iodine bond at the 3-position is the molecule's primary synthetic handle. Iodine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, providing a reliable and versatile anchor point for introducing molecular diversity and building complexity.[3]
This combination makes 6-fluoro-3-iodo-1H-indazole a highly sought-after intermediate for constructing libraries of novel compounds, particularly in the development of targeted therapies.[4]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis and for its characterization. The key properties of 6-fluoro-3-iodo-1H-indazole are summarized below.
Physical Properties
The quantitative data for this compound are presented in Table 1 for easy reference.
| Property | Value | Source(s) |
| CAS Number | 885522-07-6 | [4][5] |
| Molecular Formula | C₇H₄FIN₂ | [4][5] |
| Molecular Weight | 262.02 g/mol | [4][5] |
| Appearance | Yellowish-brown solid | [4] |
| Boiling Point | 361.4 ± 22.0 °C (Predicted) | [5] |
| Purity | ≥ 97% (Typically by HPLC) | [4] |
| Storage Conditions | Store at 0-8 °C, under inert gas | [4] |
Spectroscopic Data (Predicted)
While experimental spectra are lot-specific, the expected NMR and key IR/MS features provide a baseline for structural confirmation. The data in Table 2 are predicted based on analyses of structurally similar indazoles.[6][7]
| Data Type | Expected Features |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: ~13.8 (br s, 1H, N-H), ~7.9 (dd, 1H, H-7), ~7.6 (dd, 1H, H-4), ~7.2 (ddd, 1H, H-5). Chemical shifts and multiplicities are estimations. |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ: ~160 (d, ¹JCF ≈ 240 Hz, C-6), ~142 (C-7a), ~123 (d, ³JCF ≈ 10 Hz, C-5), ~122 (C-7), ~113 (d, ²JCF ≈ 25 Hz, C-5a), ~95 (d, ⁴JCF ≈ 4 Hz, C-4), ~90 (C-3). |
| IR (KBr) | ν (cm⁻¹): ~3100-2900 (N-H stretch), ~1620, 1580, 1480 (C=C, C=N aromatic stretching), ~1250 (C-F stretch), ~550 (C-I stretch). |
| Mass Spec (ESI) | m/z: 262.9 [M+H]⁺. |
Synthesis of 6-Fluoro-3-iodo-1H-indazole
The most direct and common laboratory-scale synthesis of 3-iodoindazoles involves the regioselective iodination of the parent indazole at the C-3 position. The electron-rich nature of the pyrazole ring facilitates electrophilic substitution at this site.
Synthetic Workflow: Iodination of 6-Fluoro-1H-indazole
The synthesis begins with commercially available 6-fluoro-1H-indazole. Deprotonation with a strong base like potassium hydroxide (KOH) generates the indazolide anion, which then acts as a potent nucleophile. Subsequent reaction with an electrophilic iodine source, such as molecular iodine (I₂), yields the desired product.
Experimental Protocol
This protocol is adapted from a well-established procedure for the iodination of substituted indazoles.[8]
-
Reaction Setup: To a solution of 6-fluoro-1H-indazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, ~5-10 mL per mmol of substrate), add powdered potassium hydroxide (2.0 eq.). Stir the resulting suspension at room temperature for 30 minutes.
-
Iodination: In a separate flask, prepare a solution of iodine (1.5 eq.) in DMF. Add this iodine solution dropwise to the reaction mixture over 20-30 minutes. The reaction is typically exothermic.
-
Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup and Isolation: Upon completion, pour the reaction mixture into a stirred aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃). A solid precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities. Dry the solid under vacuum to afford 6-fluoro-3-iodo-1H-indazole as a solid. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic utility of 6-fluoro-3-iodo-1H-indazole is dominated by the reactivity of the C-I bond. This bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the method of choice for forming carbon-carbon bonds.[9] It allows for the coupling of the 3-iodoindazole with a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters, enabling the construction of complex biaryl systems often found in kinase inhibitors.[10][11][12]
Causality of Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ are common.
-
Ligand: Phosphine ligands (e.g., SPhos, XPhos, PPh₃) are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. Bulky, electron-rich ligands are often required for challenging substrates.[12]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[12]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried flask, add 6-fluoro-3-iodo-1H-indazole (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the 3-substituted indazole product.
Buchwald-Hartwig Amination
For the synthesis of C(aryl)-N bonds, the Buchwald-Hartwig amination is the preeminent method.[13] This reaction is critical for installing primary or secondary amines at the C-3 position of the indazole, a common structural motif in many biologically active compounds.
Causality of Component Selection:
-
Catalyst/Ligand System: This reaction is highly sensitive to the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are often necessary to promote the challenging reductive elimination step that forms the C-N bond.[13][14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Reagent Addition: Add 6-fluoro-3-iodo-1H-indazole (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon) three times. Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Stir until the reaction is complete as determined by LC-MS analysis.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to yield the desired 3-aminoindazole product.
Applications and Significance in Drug Discovery
6-Fluoro-3-iodo-1H-indazole serves as a foundational element in the synthesis of numerous high-value pharmaceutical targets. Its utility is particularly pronounced in the field of oncology, where the indazole scaffold is a common feature of potent kinase inhibitors.[2]
The ability to rapidly diversify the C-3 position allows for the exploration of the binding pocket of a target enzyme, while the C-6 fluorine atom helps to lock in favorable metabolic and binding properties. This "late-stage functionalization" approach, enabled by the C-I bond, is a cornerstone of modern medicinal chemistry programs.
Safety and Handling
As a laboratory chemical, 6-fluoro-3-iodo-1H-indazole should be handled with appropriate care. Based on GHS data for structurally related compounds like 6-iodo-1H-indazole, the following precautions are advised.[16]
-
Hazard Statements: May be harmful if swallowed and may cause skin and serious eye irritation.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C) under an inert atmosphere to prevent degradation.[4]
Conclusion
6-Fluoro-3-iodo-1H-indazole is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable and versatile reactivity in powerful cross-coupling reactions make it an invaluable asset. By providing a robust scaffold that can be precisely and efficiently elaborated, it empowers researchers to accelerate the discovery and development of next-generation therapeutics. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for scientists to fully harness the potential of this key building block.
References
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PubMed. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. Molecules, 23(8), 2051. Available at: [Link].
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